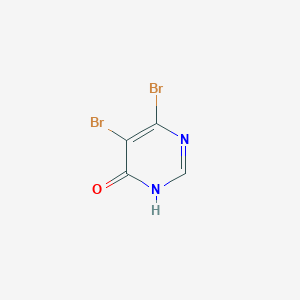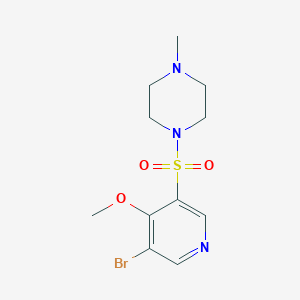
(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine is a complex organic compound that features a triazole ring, a tert-butyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted chlorophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in drug discovery and development.
Medicine
The compound’s structure hints at potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets could make it a candidate for further pharmacological studies.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The tert-butyl and chlorophenyl groups may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- (5-(4-Ethylphenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- (5-(4-Isopropylphenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
Uniqueness
Compared to similar compounds, (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine stands out due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s steric properties, potentially enhancing its stability and reactivity. Additionally, the combination of the triazole ring and chlorophenyl group provides a unique electronic environment, which may result in distinct chemical and biological activities.
Properties
Molecular Formula |
C19H21ClN4 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-(4-chlorophenyl)methanamine |
InChI |
InChI=1S/C19H21ClN4/c1-19(2,3)14-8-4-13(5-9-14)17-22-18(24-23-17)16(21)12-6-10-15(20)11-7-12/h4-11,16H,21H2,1-3H3,(H,22,23,24) |
InChI Key |
QTILLFKUDOOBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)











